3-Fluoro-4-(3-nitrophenyl)phenol
Description
3-Fluoro-4-(3-nitrophenyl)phenol is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) at the para position of a benzene ring, a fluorine atom at the meta position, and a 3-nitrophenyl substituent at the adjacent para position. This structural arrangement confers unique electronic and steric properties, making it valuable in organic synthesis and materials science. The nitro group (-NO₂) enhances electron-withdrawing effects, influencing reactivity in substitution or coupling reactions, while the fluorine atom modulates solubility and intermolecular interactions .
Properties
IUPAC Name |
3-fluoro-4-(3-nitrophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-12-7-10(15)4-5-11(12)8-2-1-3-9(6-8)14(16)17/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVMJTMXDGURFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684276 | |
| Record name | 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-86-7 | |
| Record name | 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The patent CN102766053B outlines a nitration process using m-fluorophenol as the starting material. The reaction employs sulfuric acid (98%) as a catalyst and sodium nitrate as the nitrating agent. The mass ratio of m-fluorophenol to water to sodium nitrate is optimized at 11.2:30:9.35. The reaction proceeds at −5–0°C to minimize side reactions, with a 50–60-minute incubation post-acid addition. The chemical equation is:
This method achieves a 45.5% yield of 3-fluoro-4-nitrophenol with 99.2% purity, as confirmed by gas chromatography and -NMR.
Purification Strategy
Crude product purification utilizes a mixed solvent system of water, ether, and methylene dichloride (5:3:10 volume ratio). This step selectively removes the 3-fluoro-6-nitrophenol isomer, which is less soluble in the ternary solvent. The mass ratio of crude product to solvent is maintained at 13–14:21 to maximize recovery.
Industrial Scalability
The process is designed for a 100L reactor, emphasizing energy efficiency and short reaction times. The use of low-temperature nitration reduces energy consumption, while the mixed solvent system simplifies isomer separation. A comparative experiment (Table 1) demonstrates the impact of temperature and reagent ratios on yield.
Nitration with Concentrated Nitric Acid in Non-Aqueous Solvents
Reaction Design and Optimization
Patent CN101302161A describes an alternative approach using 65% concentrated nitric acid in non-aqueous solvents (CHCl or 1,2-dichloroethane). The solvent-to-m-fluorophenol mass ratio is 10–20:1, and the nitric acid-to-substrate ratio is 1.5–1.8:1. The reaction occurs at 0–15°C over 0.5–1.5 hours, followed by steam distillation to isolate the product.
Purification and Yield
Post-reaction steam distillation removes the solvent first, followed by the target compound. Ether extraction and washing with saturated sodium bicarbonate and sodium chloride solutions yield 3-fluoro-4-nitrophenol with 99% purity but a lower yield of 33.4%. The method’s simplicity is offset by higher nitric acid consumption and prolonged distillation times.
Comparative Analysis of Methodologies
Yield and Purity
Process Economics and Environmental Impact
The sulfuric acid method requires precise temperature control but achieves higher yields, reducing raw material costs. In contrast, the nitric acid method generates less acidic waste but consumes more solvent during distillation.
Challenges in Isomer Separation
Both methods produce 3-fluoro-6-nitrophenol as a byproduct. The ternary solvent system in effectively isolates the desired isomer through differential solubility, while relies on distillation, which is less selective.
Scientific Research Applications
3-Fluoro-4-(3-nitrophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-nitrophenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorine atom can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- 3-Fluoro-4-nitrophenol (CAS 394-41-2): Structure: Lacks the phenyl linker between the nitro group and the phenol ring. Properties: Lower molecular weight (157.10 g/mol vs. ~249.18 g/mol for 3-Fluoro-4-(3-nitrophenyl)phenol) and higher polarity due to direct nitro substitution. Melting point data unavailable, but similar compounds like 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide (melting point 102–104°C) suggest nitro derivatives exhibit higher thermal stability . Applications: Used as intermediates in pharmaceuticals (e.g., synthesis of 4-amino-3-fluorophenol via nitro reduction) .
- 3-Chloro-4-fluorophenol (CAS 2613-23-2): Structure: Replaces the 3-nitrophenyl group with a chlorine atom. Properties: Molecular weight 146.55 g/mol; reduced steric hindrance compared to the bulkier nitrophenyl group. Chlorine’s weaker electron-withdrawing effect may decrease acidity compared to nitro-substituted analogues .
- 4-(4-Cyano-3,5-difluorophenyl)-3-fluorophenol: Structure: Contains a cyano (-CN) group and additional fluorine atoms. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is likely higher than in nonpolar media .
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-4-(3-nitrophenyl)phenol?
A practical approach involves Suzuki-Miyaura cross-coupling between a boronate ester intermediate (e.g., 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) and a halogenated 3-nitrophenyl derivative. This method requires palladium catalysts (e.g., Pd(PPh₃)₄), anhydrous conditions, and inert atmosphere (argon/nitrogen). Post-reaction purification via column chromatography or recrystallization ensures product isolation .
Q. How can the purity and structural integrity of 3-Fluoro-4-(3-nitrophenyl)phenol be validated?
Use multimodal characterization :
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and electronic environments.
- HPLC with UV detection (e.g., at 254 nm) to assess purity (>98% is typical for research-grade material).
- Melting point analysis to compare with literature values (e.g., nitrophenol analogs exhibit mp 94–98°C) .
Q. What solvents are optimal for dissolving 3-Fluoro-4-(3-nitrophenyl)phenol?
The compound shows moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers. Avoid chloroform if nitro group stability is a concern .
Q. What safety precautions are necessary when handling this compound?
Nitrophenol derivatives often exhibit toxicity (H302, H315) and irritancy (H319, H335). Use PPE (gloves, goggles), work in a fume hood, and adhere to waste disposal protocols. Oral LD₅₀ values for structurally related nitrophenols exceed 2,000 mg/kg in rodents .
Q. How can the nitro group be quantified in this compound?
Employ UV-Vis spectroscopy at 400–420 nm (characteristic absorbance for nitrophenols) or titration using pH-sensitive indicators (e.g., 4-nitrophenol solutions transition at pH 4.8–7.6). Calibrate with standard curves .
Advanced Research Questions
Q. How do electronic effects of the fluorine and nitro substituents influence reactivity?
The fluoro group (-F) acts as a strong electron-withdrawing substituent, enhancing the electrophilicity of the adjacent nitro group (-NO₂). Computational studies (e.g., DFT) can model charge distribution and predict sites for nucleophilic/electrophilic attacks. This electronic profile may facilitate applications in catalysis or bioactive molecule synthesis .
Q. How to resolve contradictions in spectroscopic data across synthesis batches?
Contradictions often arise from impurities (e.g., regioisomers, unreacted boronate esters). Perform:
Q. What methodologies assess the biological activity of this compound?
In in vitro studies :
Q. How to optimize reaction conditions for improved yield?
Apply Design of Experiments (DoE) to test variables:
Q. Can computational modeling predict substituent effects on molecular interactions?
Yes. Use density functional theory (DFT) to calculate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
